molecular formula C20H24N2O7 B106853 Myxochelin A CAS No. 120243-02-9

Myxochelin A

Cat. No. B106853
M. Wt: 404.4 g/mol
InChI Key: WNBVGSNESTZACV-LBPRGKRZSA-N
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Description

Myxochelin A Description

Myxochelin A is a siderophore produced by various myxobacteria, including Stigmatella aurantiaca Sg a15, and is known for its iron-chelating properties. It is biosynthesized by nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) . Myxochelins have been identified as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response, and have shown antiproliferative effects on leukemic cells . The myxochelin family has been expanded through the discovery of new congeners, which have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The biosynthetic gene cluster for myxochelin A has been characterized, revealing that the compound is assembled from ATP, NAD(P)H, lysine, and 2,3-dihydroxybenzoic acid (DHBA) . The condensation domain of MxcG performs two condensation reactions to create the molecule's structure, and a reductive release mechanism involving a reductase domain of MxcG sets free the peptidyl-carrier protein-bound thioester as an aldehyde, which is then further reduced to the alcohol structure found in myxochelin A . Additionally, the aldehyde can be transaminated to produce a terminal amine . The synthesis of myxochelin analogues has been achieved by modifying the diaminoalkane linker of the two aromatic residues, leading to derivatives with enhanced activity against 5-LO .

Molecular Structure Analysis

Myxochelin A's structure includes two catechol moieties derived from DHBA and a lysine core. The molecule's assembly involves the condensation of these components, followed by a unique reductive release from the NRPS . The structure-activity relationship analysis of myxochelin A analogues has indicated that the secondary alcohol function and chiral center are not essential for biological activity .

Chemical Reactions Analysis

The reductive release mechanism in myxochelin A biosynthesis is a key chemical reaction that involves the reduction of a carrier protein-bound thioester to an aldehyde, which is then either reduced to an alcohol or transaminated to an amine . This mechanism is significant as it represents a general feature in polyketide and nonribosomal peptide biosynthesis . The biosynthesis of myxochelin B, which involves the transamination of the aldehyde intermediate, has also been demonstrated .

Physical and Chemical Properties Analysis

Myxochelin A is characterized by its iron-chelating properties, which are central to its role as a siderophore . However, the inhibition of 5-LO by myxochelins does not correlate with their iron affinities, suggesting that the iron-chelating properties are not responsible for this biological activity . The physical properties, such as solubility and stability, are not explicitly detailed in the provided papers but can be inferred to be typical of small, hydrophilic molecules given their biological role in iron transport.

Scientific Research Applications

Antitumor Activity

  • Myxochelin A exhibits potent antitumor activity at non-cytotoxic concentrations, particularly against leukemia cells. Its antileukemic effects are attributed to the inhibition of human 5-lipoxygenase, making it a significant compound for pharmacological investigations (Schieferdecker & Nett, 2016).
  • Additionally, it has shown remarkable inhibitory effects on the invasion of murine colon 26-L5 carcinoma cells. Synthesized enantiomers of Myxochelin A demonstrated significant inhibitory activity, confirming its potential as an anticancer agent (Miyanaga et al., 2006).

Inhibition of 5-Lipoxygenase

  • Myxochelin A is identified as a potent inhibitor of human 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory and cancer processes. This property is particularly interesting for developing therapeutic agents targeting inflammatory and cancerous conditions (Korp et al., 2015).

Antimicrobial and Antibacterial Properties

  • Myxochelin A, along with its derivatives, has been studied for its antimicrobial and antibacterial properties. These properties make it a viable candidate for developing new antimicrobial agents. Research on its derivatives and analogs continues to expand its potential applications in this area (Okoth et al., 2022).

Siderophore Biosynthesis

  • As a catecholate-type siderophore, Myxochelin A is involved in iron transport and regulation in various microorganisms. Understanding its biosynthetic pathways can provide insights into microbial iron acquisition and may have implications for biotechnological applications (Gaitatzis et al., 2005).

Safety And Hazards

Myxochelin A is not intended for human or veterinary use . After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints . It generally does not irritate the skin .

Future Directions

The unique chemical modification of myxochelin B might provide interesting insights for future microbiological studies to understand the biological function and biosynthesis of secondary metabolite succinylation . The mode of cell to cell communication through quorum sensing that leads to myxobacterial fruiting body formation is unique . In the myxobacterial communication, C-signal, a cell surface-bound protein, is also exchanged during cell to cell contact .

properties

IUPAC Name

N-[(5S)-5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBVGSNESTZACV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CO)NC(=O)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myxochelin A

CAS RN

120243-02-9
Record name N,N′-[(1S)-1-(Hydroxymethyl)-1,5-pentanediyl]bis[2,3-dihydroxybenzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120243-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
S Miyanaga, T Obata, H Onaka, T Fujita… - The Journal of …, 2006 - nature.com
… Myxochelin A (1) has been reported to show antibacterial [5] and antioxidative [10] activities, … In our present study, myxochelin A (1) was found to inhibit in vitro tumor cell invasion at …
Number of citations: 56 www.nature.com
B Silakowski, B Kunze, G Nordsiek… - European journal of …, 2000 - Wiley Online Library
… Growth could be restored by adding Fe 3+ , myxochelin A or B to the medium. Inactivation of mxcD leads to the same phenotype. A new type of reductive release from nonribosomal …
Number of citations: 136 febs.onlinelibrary.wiley.com
DA Okoth, JJ Hug, R Garcia, R Müller - Microorganisms, 2022 - mdpi.com
… the finding that we could not observe any myxochelin-A-succinyl derivative in the secondary … ion, which might account for a myxochelin-A-succinyl derivative in these myxobacterial …
Number of citations: 3 www.mdpi.com
S Nadmid, A Plaza, G Lauro, R Garcia, G Bifulco… - Organic …, 2014 - ACS Publications
… (1, 2) To date only two different structural classes of siderophores, the catecholates myxochelin A and B, (3, 4) and the citrate-hydroxamates nannochelins, (5) have been reported from …
Number of citations: 46 pubs.acs.org
N Gaitatzis, B Kunze, R Müller - ChemBioChem, 2005 - Wiley Online Library
… We recently demonstrated that myxochelin A formation is based on the activity of MxcE, F, and G, which are responsible for the condensation of two molecules of 2,3-DHBA with the …
A Sester, L Winand, S Pace, W Hiller… - Journal of natural …, 2019 - ACS Publications
… This testing revealed pseudochelin A as the most potent 5-lipoxygenase inhibitor among the naturally occurring compounds, whereas myxochelin A is the least active. Replacement of …
Number of citations: 20 pubs.acs.org
DG Wang, L Niu, ZM Lin, JJ Wang, DF Gao… - Journal of Natural …, 2021 - ACS Publications
… a large continuous spin system, and the HMBC experiment established the connectivity of these carbons to be a C-1-reduced lysine that was found in the structure of myxochelin A (5). …
Number of citations: 9 pubs.acs.org
J Korp, L Winand, A Sester, M Nett - Applied and Environmental …, 2018 - Am Soc Microbiol
… the catechol natural products myxochelin A and B in order to … strains that produce solely myxochelin A and B with those of P… 16526, a native producer of myxochelin A and B. Following …
Number of citations: 22 journals.asm.org
S Schieferdecker, S König, S Pace, O Werz… - …, 2017 - Wiley Online Library
… of the catechol siderophore myxochelin A from the predatory … of this active site iron by myxochelin A could be disproven by structure … of ferric iron than myxochelin A, but still maintained …
N Gaitatzis, B Kunze, R Müller - Proceedings of the …, 2001 - National Acad Sciences
… uses NADPH and NADH to set free the peptidyl-carrier protein-bound thioester as an aldehyde and further reduces it to the alcohol structure that can be found in myxochelin A. This type …
Number of citations: 161 www.pnas.org

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